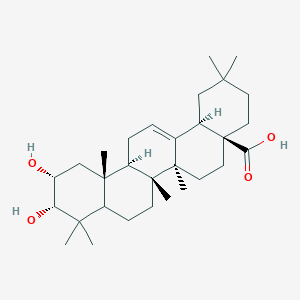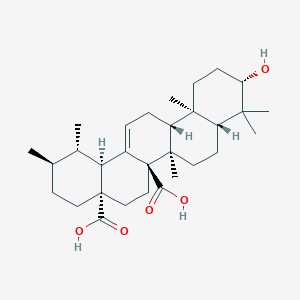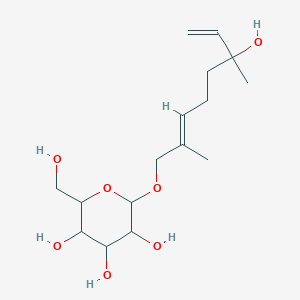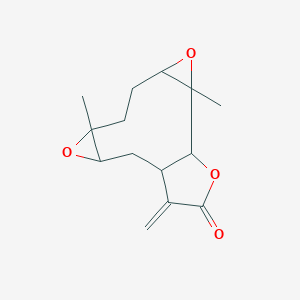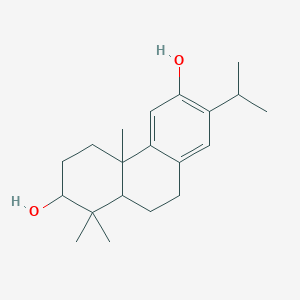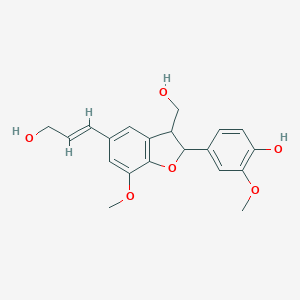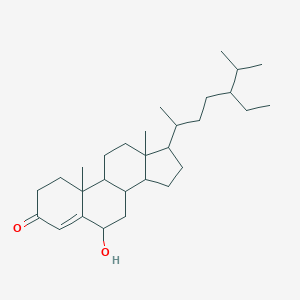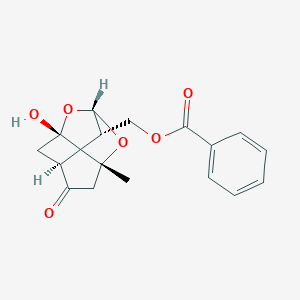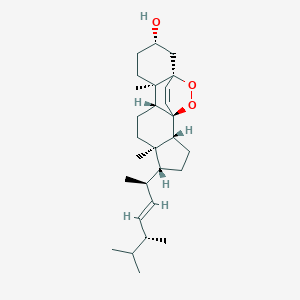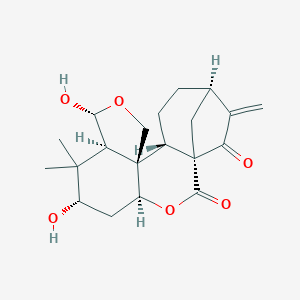
恩明
描述
Enmein is a type of diterpenoid, specifically classified as an ent-kaurane diterpenoid. These compounds are known for their complex structures and significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Enmein and its derivatives have been the subject of extensive research due to their potential therapeutic applications .
科学研究应用
Chemistry: Enmein serves as a valuable scaffold for the synthesis of new compounds with diverse biological activities.
Biology: Enmein derivatives have shown promising results in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: Enmein-type diterpenoids are being explored for their potential use in developing new pharmaceuticals and therapeutic agents.
作用机制
Target of Action
Enmein primarily targets glutamate receptors in the central nervous system. These receptors play a crucial role in synaptic transmission and are involved in various neurological processes, including learning and memory .
Mode of Action
Enmein interacts with its targets by inhibiting depolarization-induced glutamate release. This inhibition is achieved through the blockade of vesicular glutamate transporters and N- and P/Q-type calcium channels. Additionally, Enmein reduces the phosphorylation of protein kinase C (PKC) and its substrates, which are involved in the regulation of neurotransmitter release .
Biochemical Pathways
The compound affects the Akt/GSK-3β/β-catenin signaling pathway. By upregulating the production of vascular endothelial growth factor (VEGF) and increasing levels of phosphorylated Akt and GSK-3β, Enmein promotes cell proliferation and survival. This pathway is crucial for various cellular processes, including cell growth and differentiation .
Pharmacokinetics
Enmein’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream and distributed to the central nervous system. It undergoes metabolism primarily in the liver, where it is converted into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of Enmein is influenced by its ability to cross the blood-brain barrier and its metabolic stability .
Result of Action
At the molecular level, Enmein decreases synaptic glutamate release, which protects against excitotoxicity—a condition where excessive glutamate causes neuronal damage. This neuroprotective effect is evident in models of kainic acid-induced brain injury, where Enmein reduces neuronal cell death and glial cell activation. At the cellular level, Enmein enhances the expression of synaptic markers and excitatory amino acid transporters, contributing to improved synaptic function and glutamate clearance .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence Enmein’s action, efficacy, and stability. For instance, the compound’s stability may be compromised at extreme pH levels or high temperatures. Additionally, interactions with other drugs or dietary components can affect its bioavailability and therapeutic efficacy. Understanding these factors is crucial for optimizing Enmein’s use in clinical settings .
Enmein’s multifaceted mechanism of action highlights its potential as a therapeutic agent for neurological disorders, offering neuroprotective benefits through its modulation of glutamate release and signaling pathways.
: Bioactive enmein-type 6,7-seco-ent-kaurane diterpenoids : Ent-kaurane-type diterpenoids from Isodonis Herba : Enmein Decreases Synaptic Glutamate Release
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of enmein-type diterpenoids often involves complex multi-step processes. One common method starts with the natural compound oridonin. The first step involves the ring opening at carbon positions 6 and 7 using sodium periodate oxidation in water . Subsequent steps include various oxidation, reduction, and cyclization reactions to form the enmein skeleton .
Industrial Production Methods: Industrial production of enmein-type diterpenoids is challenging due to their complex structures. advances in synthetic chemistry have enabled the development of more efficient methods for large-scale production. These methods often involve the use of commercially available starting materials and optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions: Enmein undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions:
Reduction: Various reducing agents can be used to modify the functional groups on the enmein skeleton.
Substitution: Different substituents can be introduced to the enmein structure using appropriate reagents and conditions.
Major Products: The major products formed from these reactions include various enmein derivatives with enhanced biological activities. For example, the oxidation of enmein can lead to the formation of highly oxidized diterpenoids with significant anticancer properties .
相似化合物的比较
Enmein is part of the ent-kaurane diterpenoid family, which includes several other compounds with similar structures and biological activities . Some of the similar compounds include:
Oridonin: A well-known ent-kaurane diterpenoid with significant anticancer properties.
Eriocalyxin B: Another ent-kaurane diterpenoid with potent biological activities.
Xerophilusin B: Known for its unique structure and promising therapeutic potential.
Uniqueness of Enmein: Enmein stands out due to its unique ring system and stereogenic centers, which contribute to its diverse biological activities and potential as a lead compound for drug development .
属性
IUPAC Name |
(1S,4S,6S,8R,9R,12S,13S,16R)-6,9-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJPNKACWKUGI-CDKPERABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958812 | |
| Record name | 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3776-39-4 | |
| Record name | Enmein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3776-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enmein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


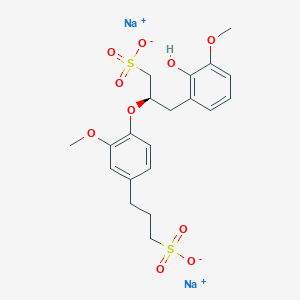
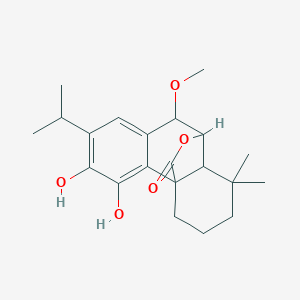
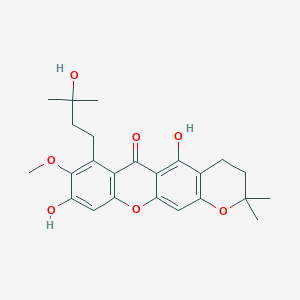
![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)
